1-(4-iodobenzyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXRFMOQIIBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428765 | |
| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-93-9 | |
| Record name | 1-(4-iodobenzyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 4 Iodobenzyl 1h 1,2,4 Triazole
Reactivity Profiles of the 1,2,4-Triazole (B32235) Heterocycle
The 1,2,4-triazole ring is an aromatic system characterized by the presence of three nitrogen atoms, which significantly influences its electronic distribution and chemical reactivity. chemicalbook.com This structure possesses 6π electrons delocalized across the five-membered ring, which is responsible for its aromatic character. chemicalbook.com The 1,2,4-triazole system can exist in two tautomeric forms, 1H and 4H, which are in rapid equilibrium, though the 1H tautomer is generally more stable. chemicalbook.comnih.gov
The 1,2,4-triazole ring exhibits a dual reactivity profile, capable of undergoing both electrophilic and nucleophilic substitution reactions. nih.gov
Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic attack occurs preferentially at these positions. chemicalbook.comnih.gov For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions can be directed to either the N1 or N4 position depending on the reaction conditions. Alkylation at N1 is favored when using a base like sodium ethoxide in ethanol (B145695), whereas using aqueous sodium hydroxide (B78521) can result in a mixture of 1-substituted and 4-substituted products. chemicalbook.com
Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) because they are each bonded to two electronegative nitrogen atoms. chemicalbook.comnih.gov This electronic characteristic makes them susceptible to attack by nucleophiles, often under mild conditions. chemicalbook.comnih.gov The formation of triazolium ions further enhances the ring's susceptibility to nucleophilic attack. chemicalbook.com In the case of triazole N-oxides, the ring is activated towards both electrophilic and nucleophilic attack at the C-5 position, allowing for the introduction of a wide array of functional groups. rsc.org
Derivatives of 1,2,4-triazole have demonstrated significant potential as catalysts, particularly in acyl transfer reactions. The anion of 1,2,4-triazole, generated by deprotonation with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been identified as a highly effective acyl transfer catalyst. nih.govorganic-chemistry.orgacs.org This catalytic activity is suitable for promoting both the aminolysis and transesterification of various esters, including unactivated ones. nih.govnih.gov
The catalytic efficiency of the 1,2,4-triazole anion surpasses that of its structural analogs like pyrazole (B372694) and 1,2,3-triazole, an advantage attributed to its optimal pKa value. organic-chemistry.org The mechanism is confirmed to proceed through an anionic pathway. organic-chemistry.org Research has shown that in the presence of DBU, 1,2,4-triazole dramatically accelerates the rate of aminolysis reactions, which are otherwise very sluggish. nih.gov This catalytic system has been successfully applied to the acetylation of amines and the synthesis of diketopiperazines under mild conditions. organic-chemistry.org
Table 1: Performance of 1,2,4-Triazole Anion in Catalytic Acyl Transfer
| Reaction Type | Substrate Example | Key Findings | Reference |
|---|---|---|---|
| Aminolysis | Unactivated Esters | Dramatic rate acceleration observed in the presence of 1,2,4-triazole and DBU compared to the base alone. | nih.gov |
| Transesterification | Various Esters | The 1,2,4-triazole anion is an active catalyst for this transformation. | acs.org |
| Cyclocondensation | Methyl L-phenylalaninate | Smoothly produced the corresponding diketopiperazine with high diastereoselectivity (95:5 cis/trans). | nih.gov |
| Acetylation | Amines and Alcohols | Isopropenyl acetate (B1210297) serves as a convenient acyl donor, making the protocol effective for acetylating various nucleophiles. | organic-chemistry.org |
Chemical Transformations of the 4-Iodobenzyl Substituent
The 4-iodobenzyl group attached to the N1 position of the triazole ring provides a versatile handle for extensive chemical modifications, primarily through reactions involving the iodine atom.
The carbon-iodine bond in the 4-iodobenzyl moiety is a prime site for palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive substrates in these transformations.
Various cross-coupling reactions can be applied to the 1-(4-iodobenzyl)-1H-1,2,4-triazole scaffold to introduce diverse functional groups, thereby creating a library of novel compounds. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net Examples of applicable cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) to form a new C-C bond, creating a biphenyl-like structure. researchgate.netacs.org
Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.govresearchgate.net
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkyne functional group. nih.gov
Kumada Coupling: Reaction with a Grignard reagent. nih.gov
Negishi Coupling: Reaction with an organozinc reagent. nih.gov
Ullmann Coupling: A copper-catalyzed reaction that can be used for C-O bond formation with alcohols or C-N bond formation with amines. researchgate.netnih.gov
Table 2: Major Cross-Coupling Reactions Applicable to the 4-Iodobenzyl Moiety
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C (sp2-sp2) | Palladium / Base |
| Heck | Alkene | C-C (sp2-sp2) | Palladium / Base |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Palladium / Copper |
| Stille | Organotin Compound | C-C | Palladium |
| Ullmann | Alcohols, Amines | C-O, C-N | Copper |
The primary route for functionalizing the benzyl (B1604629) moiety of this compound is through the cross-coupling reactions described above. By replacing the iodine atom, a vast array of substituents can be introduced onto the phenyl ring. rsc.org This strategy allows for the systematic modification of the molecule's steric and electronic properties.
For example, a Suzuki-Miyaura coupling could be used to attach various substituted aryl or heteroaryl groups. acs.org A Sonogashira coupling would introduce acetylenic groups, which themselves can undergo further transformations, such as click chemistry or reduction. The Heck reaction provides a pathway to vinylated derivatives. researchgate.net Beyond the iodine atom, other transformations are theoretically possible, such as electrophilic substitution on the benzyl ring, although the positions would be directed by the existing substituents. However, the most versatile and widely exploited pathway for diversification remains the transformation of the highly reactive carbon-iodine bond.
Intramolecular Processes and Thermal Behavior
The thermal stability of this compound is an important characteristic, particularly for its synthesis, purification, and storage. Studies on related 1,2,4-triazole derivatives provide insight into their general thermal behavior. The high nitrogen content of the triazole ring can lead to the release of significant amounts of gas upon pyrolysis. researchgate.net
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal properties of these compounds. omicsonline.orgjocpr.com For the parent 1,2,4-triazole, DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 124°C, followed by decomposition at higher temperatures. omicsonline.org The maximum thermal decomposition temperature (Tmax) for the parent compound has been reported at around 200-213°C. omicsonline.org
The thermal stability of substituted triazoles is directly dependent on their specific structure and the nature of the substituents. researchgate.netakjournals.com Decomposition processes for fused 1,2,4-triazoles have been shown to be complex, multi-stage events involving the cleavage of C-N, N-N, and C-O bonds and the emission of gases like NH₃ and HCN. researchgate.netresearchgate.net The thermal decomposition of some metal complexes containing 3-amino-1,2,4-triazole also proceeds in distinct steps, including dehydration and ligand degradation, with the final products often being stable metal oxides. akjournals.com
Table 3: Summary of Thermal Properties for 1,2,4-Triazole Derivatives
| Compound/Derivative Type | Technique | Observation | Reference |
|---|---|---|---|
| 1H-1,2,4-triazole (parent) | DSC | Melting point observed around 123-124°C. | omicsonline.org |
| 1H-1,2,4-triazole (parent) | TGA/DTG | Maximum decomposition temperature (Tmax) reported between 199°C and 213°C. | omicsonline.org |
| Disubstituted fused 1,2,4-triazoles | TG/DSC-FTIR | Decomposition involves cleavage of C-N and N-N bonds, releasing NH₃ and HCN. | researchgate.net |
| Metal complexes with 3-amino-1,2,4-triazole | TGA/DTA | Decomposition occurs in complex steps, including dehydration and ligand thermolysis. | akjournals.com |
Thermal Stability and Degradation Pathways of Iodobenzyl Compounds
The thermal stability and degradation pathways of iodobenzyl compounds, particularly those incorporating a 1,2,4-triazole moiety, are of significant interest due to their potential applications in various fields of chemistry. While specific experimental data on the thermal behavior of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the thermal characteristics of its constituent parts: the 1,2,4-triazole ring and the iodobenzyl group.
Thermal Stability of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are generally recognized for their considerable thermal stability. jocpr.com This stability is attributed to the aromaticity of the triazole ring. However, the thermal behavior can be substantially influenced by the nature of the substituents attached to the ring. jocpr.com Studies on various 1,2,4-triazole derivatives have shown that small structural modifications can lead to significant changes in their thermal decomposition profiles. jocpr.com
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques used to evaluate the thermal stability of these compounds. For instance, studies on certain 1,2,4-triazole derivatives have shown them to be stable up to temperatures around 200°C, after which they undergo a single-step degradation process. jocpr.com Theoretical studies have corroborated the inherent stability of the 1,2,4-triazole ring, suggesting a high energy barrier for its initial decomposition, which typically proceeds via a hydrogen-transfer pathway. researchgate.netacs.org
The table below summarizes thermal stability data for some 1,2,4-triazole derivatives, illustrating the range of decomposition temperatures.
| Compound | Decomposition Onset (°C) | Maximum Decomposition Temperature (Tmax) (°C) | Reference |
| A 1,2,4-triazole derivative (MM4e) | ~200 | - | jocpr.com |
| A treated 1,2,4-triazole | 200 | 213.40 | omicsonline.org |
| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene (B1210634) (10) | - | 295 | nih.gov |
| Bis-1,2,4-triazolium 1H, 1'H -5,5'-bistetrazole-1,1'-diolate salts | 118 - 267 | - | researchgate.net |
This table is for illustrative purposes and shows the range of thermal stabilities observed in different 1,2,4-triazole derivatives.
Degradation Pathways of Iodobenzyl Compounds
At elevated temperatures, around 850 K (577 °C), the primary degradation pathway for iodobenzyl iodides is the scission of the benzylic carbon-iodine (C-I) bond. nih.govnih.gov This homolytic cleavage results in the formation of a 4-iodobenzyl radical.
Initial Degradation Step: IC₆H₄CH₂-I → IC₆H₄CH₂• + I•
Following the formation of the iodobenzyl radical, subsequent decomposition can occur at even higher temperatures. This involves the cleavage of the aryl carbon-iodine (C-I) bond, leading to the formation of highly reactive diradicals. omicsonline.orgnih.gov These diradicals can then undergo further reactions, such as ring contraction, to form more stable products like fulvenallene and ethynylcyclopentadienes. nih.govnih.gov
The table below outlines the key species and conditions in the proposed degradation pathway of a related iodobenzyl compound.
| Precursor Compound | Pyrolysis Temperature | Key Intermediates/Products | Method of Investigation | Reference |
| 4-Iodobenzyl iodide | 850 K (577 °C) | 4-Iodobenzyl radical (para-IC₆H₄CH₂•) | Mass-selective threshold photoelectron spectroscopy (ms-TPES), Matrix isolation infrared spectroscopy | nih.govnih.gov |
| 4-Iodobenzyl iodide | > 850 K (> 577 °C) | α,4-Didehydrotoluene diradical, Fulvenallene, Ethynylcyclopentadienes | ms-TPES, Matrix isolation infrared spectroscopy | nih.govnih.gov |
This table details the decomposition of a model iodobenzyl compound to infer the behavior of the iodobenzyl moiety in this compound.
For this compound, it is plausible that the initial degradation step would involve the cleavage of the C-N bond between the benzyl group and the triazole ring or the C-I bond on the phenyl ring. The relative strengths of the C-N, C-I, and bonds within the triazole ring will dictate the primary degradation pathway. Based on studies of similar structures, cleavage at the benzylic position is a likely initiation point. However, without specific experimental data for this compound, the precise degradation mechanism remains a subject for further investigation.
Coordination Chemistry of 1 4 Iodobenzyl 1h 1,2,4 Triazole
Ligand Design Principles and Coordination Modes of 1,2,4-Triazoles
The utility of 1-(4-iodobenzyl)-1H-1,2,4-triazole as a ligand in coordination chemistry is rooted in the inherent properties of the 1,2,4-triazole (B32235) core, which are modulated by the substituent at the N4 position.
The 1,2,4-triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them potential donor sites for coordination to metal ions. However, the N1 and N2 atoms are the most common participants in coordination, acting as a bridge between two metal centers. This N1, N2 bridging is a hallmark of 1,2,4-triazole chemistry and is responsible for the formation of a vast number of polynuclear complexes and coordination polymers. mdpi.comresearchgate.net
The coordination possibilities of 1,2,4-triazole-based ligands are extensive, ranging from simple monodentate coordination to various polydentate bridging modes. researchgate.net Flexible bis(1,2,4-triazole) ligands have been shown to link metal centers through several modes, including bidentate (μ₂-N1:N1′), tridentate (μ₃-N1:N2:N1′), and tetradentate (μ₄-N1:N2:N1′:N2′) coordination. acs.org This versatility allows for the construction of diverse architectures, from one-dimensional chains to complex three-dimensional frameworks. researchgate.net
| Coordination Mode | Description | Bridging Atoms | Resulting Structure |
|---|---|---|---|
| Monodentate | The ligand binds to a single metal center. | N1 or N4 | Discrete Complexes |
| Bidentate Bridging | The ligand bridges two metal centers. | N1, N2 | Chains, Dimers, Polynuclear Complexes |
| Polydentate Bridging | Ligands with multiple triazole units bridge multiple metal centers. | Multiple N1, N2 pairs | Coordination Polymers, MOFs |
The substituent at the N4 position of the triazole ring plays a crucial role in tuning the properties of the resulting coordination complexes. Functionalization at this position generally does not sterically hinder the preferred N1-N2 bridging mode, which is vital for the formation of extended structures. mdpi.com
The 4-iodobenzyl group in this compound introduces specific steric and electronic effects:
Electronic Influence : The electronic nature of the substituent affects the electron density on the triazole ring and, consequently, the donor strength of the nitrogen atoms. The triazole group itself is considered inductively electron-withdrawing. acs.org The 4-iodobenzyl group further modifies this. The benzyl (B1604629) group is weakly electron-donating, while the iodine atom is electron-withdrawing through an inductive effect. This can lead to a nuanced electronic environment that modulates the ligand-metal bond strength, which in turn can fine-tune the electronic and magnetic properties of the material. nih.govchemrxiv.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 1,2,4-triazole ligands is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. sc.edu This approach is well-suited for the formation of crystalline coordination polymers and MOFs.
Homoleptic complexes, containing only one type of ligand, can be readily synthesized with 1,2,4-triazole derivatives. rsc.org For this compound, reaction with various transition metal salts (e.g., nitrates, chlorides, perchlorates) would be expected to yield one-, two-, or three-dimensional coordination polymers. In these structures, the triazole ligand would typically adopt the N1, N2-bridging mode, creating chains or sheets of metal ions linked by the organic ligand. The 4-iodobenzyl groups would decorate this framework, influencing the inter-chain or inter-sheet packing through van der Waals or potential halogen-bonding interactions.
1,2,4-Triazoles are excellent candidates for the construction of MOFs due to their strong coordinating ability and the robustness of the resulting frameworks. mdpi.comresearchgate.net The use of this compound as a linker in MOF synthesis introduces a functional handle. The iodo- group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups after the initial framework has been constructed. This can be used to tailor the properties of the MOF for specific applications, such as gas storage or catalysis. Furthermore, the presence of the benzyl group can influence the pore size and shape within the MOF structure. researchgate.net
Electronic and Magnetic Properties of Triazole-Based Coordination Compounds
Coordination compounds built from N1, N2-bridging 1,2,4-triazole ligands are renowned for their interesting electronic and magnetic properties. The short and conjugated N-N bridge provides an efficient pathway for magnetic superexchange between paramagnetic metal centers. mdpi.com
The nature of the substituent at the N4 position can significantly influence these properties. mdpi.com By altering the electronic characteristics of the triazole ring, the 4-substituent can modulate the strength of the magnetic coupling between the metal ions. For instance, electron-withdrawing groups can affect the ligand field strength, which is a critical parameter in determining the magnetic behavior, such as the occurrence of spin-crossover (SCO) in Fe(II) complexes. mdpi.com
In complexes formed with this compound, the interplay of the steric bulk and the electronic effect of the substituent would be expected to influence the magnetic properties. The precise metal-N-N-metal torsion angle, dictated by crystal packing forces influenced by the bulky side groups, is a key determinant of the strength and even the sign (ferromagnetic vs. antiferromagnetic) of the magnetic coupling. Experimental studies on analogous systems have shown that subtle structural changes can lead to significant variations in magnetic behavior. nih.gov
| Metal Ion | Typical Ground State | Magnetic Coupling (J) Value Range | Reference |
|---|---|---|---|
| Mn(II) | Paramagnetic | -0.4 K (Weak Antiferromagnetic) | nih.gov |
| Ni(II) | Paramagnetic | -6.7 to -13.8 K (Antiferromagnetic) | mdpi.com |
| Cu(II) | Paramagnetic | -45 K (Antiferromagnetic) | nih.gov |
| Fe(II) | Spin Crossover (SCO) | Dependent on Temperature and Pressure | mdpi.com |
Note: The J values represent the magnetic exchange parameter, with negative values indicating antiferromagnetic coupling.
Applications in Coordination Chemistry (e.g., Nanomaterials, Anion Recognition)
The unique structural features of this compound, specifically the presence of a halogen atom, suggest its potential utility in specialized areas of coordination chemistry, including the development of functional nanomaterials and in the field of anion recognition. The iodine substituent on the benzyl ring is of particular interest as it can participate in halogen bonding, a non-covalent interaction that has been increasingly exploited in supramolecular chemistry and crystal engineering.
Anion Recognition:
The electron-deficient region on the iodine atom, known as a σ-hole, can interact favorably with electron-rich species such as anions. This interaction, termed halogen bonding, provides a directional and specific recognition motif. While comprehensive studies on this compound for anion recognition are not extensively documented, the principle of using iodinated organic molecules as halogen bond donors is well-established. In theoretical models, the strength of this interaction can be tuned by the electronic properties of the scaffold.
Research on related iodo-triazole systems has demonstrated the efficacy of this motif in anion binding. For instance, the incorporation of iodo-triazole units into larger molecular frameworks has been shown to create potent and selective receptors for various anions. These studies often involve the use of spectroscopic techniques, such as NMR titration, to quantify the binding affinities between the host molecule and the target anion. The data from such experiments allow for the determination of association constants (Ka), providing a measure of the receptor's efficacy.
Table 1: Hypothetical Association Constants for Anion Binding by a Generic Iodo-Triazole Receptor
| Anion | Association Constant (Ka) in M-1 |
|---|---|
| Cl- | 150 |
| Br- | 250 |
| I- | 400 |
| AcO- | 120 |
Note: This table is illustrative and represents typical values for halogen bonding-based anion receptors. Specific data for this compound is not currently available in published literature.
Nanomaterials:
In the realm of nanomaterials, this compound can serve as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The triazole ring offers multiple coordination sites, allowing for the formation of extended networks with various metal ions. The presence of the iodobenzyl group can introduce additional functionality to the resulting nanomaterial. For example, the iodine atom could serve as a site for post-synthetic modification, allowing for the grafting of other functional groups onto the framework.
Furthermore, the incorporation of heavy atoms like iodine into nanomaterials can impart useful properties, such as enhanced photophysical characteristics or increased density, which can be advantageous in specific applications like radiation shielding or as contrast agents in medical imaging. The self-assembly of metal ions with this compound could lead to the formation of discrete metallosupramolecular architectures or extended one-, two-, or three-dimensional networks. The specific dimensionality and topology of these materials would be dependent on the coordination preferences of the metal ion and the stoichiometry of the reaction.
Table 2: Potential Metal Ions for Coordination with this compound and Resulting Material Types
| Metal Ion | Potential Coordination Number | Possible Material Type |
|---|---|---|
| Cu(II) | 4, 5, 6 | Coordination Polymer, MOF |
| Zn(II) | 4, 6 | Coordination Polymer, MOF |
| Ag(I) | 2, 3, 4 | Metallosupramolecular Cage, Coordination Polymer |
| Cd(II) | 6, 7, 8 | Coordination Polymer, MOF |
Note: The formation and structure of these materials would require empirical investigation.
While the specific applications of coordination complexes derived from this compound in nanomaterials and anion recognition are still emerging fields of research, the foundational chemical principles suggest a promising future for this compound in the design of advanced functional materials.
Spectroscopic and Advanced Analytical Characterization of 1 4 Iodobenzyl 1h 1,2,4 Triazole
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within the 1-(4-iodobenzyl)-1H-1,2,4-triazole molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. Key signals include those for the protons of the triazole ring, the methylene (B1212753) bridge, and the substituted benzene (B151609) ring. For instance, the protons of the 1,2,4-triazole (B32235) ring typically appear as distinct singlets in the downfield region of the spectrum. mdpi.com The methylene protons (-CH₂-) connecting the benzyl (B1604629) and triazole moieties would also present as a singlet, while the aromatic protons of the 4-iodobenzyl group would exhibit a characteristic splitting pattern, often an AA'BB' system, due to their mutual coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the triazole ring carbons, the methylene carbon, and the carbons of the iodinated benzene ring are all diagnostic. mdpi.com For example, the carbons of the triazole ring are typically observed in the range of 140-155 ppm.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish definitive structural assignments. COSY experiments reveal proton-proton coupling networks, helping to confirm the connectivity of adjacent protons, particularly within the aromatic ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
Table 1: Representative NMR Data for Triazole Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
|---|---|---|
| ¹H | 8.0 - 8.8 | Protons of the 1,2,3-triazole ring mdpi.com |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure. researchgate.netrdd.edu.iq For example, C-H stretching vibrations of the aromatic ring and the methylene group would be observed, as well as C=N and N-N stretching vibrations characteristic of the triazole ring. researchgate.net The presence of the C-I bond would also give rise to a specific absorption in the fingerprint region of the spectrum.
Table 2: Typical IR Absorption Frequencies for Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) Range | Vibration Type |
|---|---|---|
| C-H (aromatic) | 3000 - 3100 | Stretching researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the triazole and benzene rings. researchgate.netnih.gov The position and intensity of these bands are influenced by the electronic nature of the substituents.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. rsc.org For this compound (C₉H₈IN₃), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. sinfoochem.com This technique is crucial for confirming the identity of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, for instance, showing the loss of the iodobenzyl group or fragments of the triazole ring.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in organic chemistry.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not easily volatilized. The purity of this compound can be determined by HPLC analysis, where a pure compound would ideally show a single peak. sielc.comresearchgate.net Different column types and mobile phases can be used to optimize the separation. epa.gov
Gas Chromatography (GC): GC is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. nist.gov Given the nature of this compound, GC could potentially be used to assess its purity, provided the compound can be vaporized without decomposition. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification.
Table 3: Chromatographic Methods for Triazole Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. sielc.com | Purity assessment, quantification. sielc.comepa.gov |
Advanced Techniques for Solid-State Characterization
The solid-state properties of a molecular compound are fundamental to its behavior and function. For this compound, advanced techniques are employed to move beyond simple identification and delve into the intricacies of its crystalline arrangement and phase purity.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is the cornerstone of solid-state characterization, providing definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is applied in two primary modes: single-crystal XRD and powder XRD (PXRD).
Single-Crystal X-ray Diffraction: This powerful technique allows for the precise determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, obtaining a suitable single crystal allows for the unambiguous assignment of its atomic connectivity and conformation in the solid state. The analysis reveals how the molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and π–π stacking.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other halogenated benzyl triazoles, provides significant insight. For instance, studies on brominated and other iodinated triazole derivatives reveal that the crystal packing is often dominated by interactions involving the halogen atom and the aromatic rings. nih.govresearchgate.net The bulky and polarizable iodine atom in the para position of the benzyl group is expected to play a crucial role in directing the crystal packing through halogen bonding.
A hypothetical data table for a related compound, illustrating the type of information obtained from a single-crystal XRD experiment, is presented below.
Interactive Table 1: Representative Crystal Data for a Substituted Benzyl Triazole Derivative Note: This data is for a related compound and serves as an example of typical crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄BrN₃O₃ nih.gov |
| Formula Weight | 424.25 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 16.4383 (5) nih.gov |
| b (Å) | 13.1684 (4) nih.gov |
| c (Å) | 8.2255 (2) nih.gov |
| β (°) | 90.827 (1) nih.gov |
| Volume (ų) | 1780.36 (9) nih.gov |
| Z (molecules/unit cell) | 4 nih.gov |
Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample, providing a characteristic fingerprint of its crystalline phases. This technique is invaluable for assessing the bulk purity of a synthesized batch of this compound, identifying different polymorphs (different crystal structures of the same compound), and monitoring phase transitions. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), can be compared to a pattern calculated from single-crystal data to confirm the identity and purity of the bulk material.
Surface and Nanoscale Characterization Techniques
Investigating the surface chemistry and nanoscale morphology of this compound is essential for applications where interfacial properties are critical, such as in the development of functional materials or sensors.
Secondary Ion Mass Spectrometry (SIMS) and Atomic Force Microscopy (AFM)
Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very near-surface region of a solid material. manchester.ac.uk The technique involves bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the top atomic layers. These ejected ions are then analyzed by a mass spectrometer. manchester.ac.uk
For this compound, SIMS can:
Confirm Surface Composition: Verify the presence of iodine, carbon, nitrogen, and hydrogen on the sample surface and detect any surface contaminants with high sensitivity.
Provide Molecular Information: In certain modes, SIMS can detect molecular fragments, providing information about the integrity of the triazole and iodobenzyl moieties at the surface.
Depth Profiling: By continuously sputtering the surface, SIMS can analyze the composition as a function of depth, which is useful for characterizing thin films or modified surfaces. manchester.ac.uk
Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample surface. A sharp tip attached to a cantilever is scanned across the surface, and the deflection of the cantilever due to forces between the tip and the sample is measured.
Applications of AFM for this compound could include:
Visualizing Crystal Morphology: Imaging the topography of single crystals or crystalline films to observe growth steps, defects, and surface roughness.
Studying Thin Film Growth: Monitoring the nucleation and growth of thin films of the compound on a substrate, which is relevant for device fabrication.
Probing Nanomechanical Properties: In more advanced modes, AFM can measure local properties like adhesion and stiffness, providing insight into the intermolecular forces at the nanoscale.
Studies on other triazole derivatives have used AFM to characterize the morphology of layers grafted onto surfaces, demonstrating its utility in visualizing the nanoscale structure of such functionalized materials. researchgate.net
Synchrotron Radiation Applications in Materials Characterization
Synchrotron radiation sources produce extremely bright and highly collimated X-ray beams, offering significant advantages over conventional laboratory X-ray sources. rsc.org The high intensity and tunability of synchrotron X-rays enable a range of advanced characterization experiments that would be difficult or impossible otherwise. beilstein-journals.org
For this compound, synchrotron-based techniques could be pivotal for:
High-Resolution Powder X-ray Diffraction (HRPXRD): The high flux and resolution of synchrotron radiation can resolve subtle peak overlaps in powder patterns, enabling the definitive identification of impurity phases or the structural solution of complex crystal structures directly from powder data. rsc.org
X-ray Absorption Spectroscopy (XAS): This technique is element-specific and can probe the local atomic and electronic structure around the iodine atom. By tuning the X-ray energy to the iodine absorption edge, one can obtain information about its oxidation state and coordination environment, which is particularly relevant for understanding halogen bonding. rsc.org
Microcrystal Diffraction: The intense, focused beams at synchrotron facilities allow for the collection of diffraction data from extremely small crystals (on the micron or sub-micron scale), which are often the only type that can be grown for complex organic molecules. beilstein-journals.org
These advanced synchrotron methods provide a deeper understanding of the structural and electronic properties of this compound, which is crucial for rational material design and development.
Computational Chemistry and Theoretical Investigations of 1 4 Iodobenzyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 1-(4-iodobenzyl)-1H-1,2,4-triazole at a molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the triazole ring and the benzyl (B1604629) moiety, while the LUMO may be distributed over the entire molecule. The HOMO-LUMO energy gap for related triazole compounds has been calculated to understand their reactivity and potential as anticancer or antifungal agents. researchgate.net
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. irjweb.comresearchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring are typically regions of high negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net The hydrogen atoms, particularly those attached to the triazole ring or the benzyl group, exhibit positive potential. The iodine atom, being electronegative, also influences the electrostatic potential of the phenyl ring. Analysis of the MEP helps in understanding intermolecular interactions, which is crucial for predicting how the molecule might bind to a biological target. researchgate.net
To gain a more quantitative insight into the local reactivity of this compound, Fukui and Parr functions are calculated. These reactivity descriptors, derived from DFT, help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. Specifically, f+(r) points to sites for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. For 1,2,4-triazole systems, studies have shown that the nitrogen atoms of the triazole ring are often the most susceptible to electrophilic attack, which is consistent with the MEP analysis. researchgate.netuzhnu.edu.ua The Parr functions provide a more refined prediction of these reactive centers.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of different conformations and the nature of intermolecular interactions, including hydrogen bonds and hydrophobic contacts. nih.govmdpi.com For instance, MD simulations of similar triazole derivatives have been used to assess the stability of their complexes with target proteins, providing valuable information for drug design. nih.govpensoft.net The simulations can also predict binding free energies, which quantify the affinity of the molecule for a receptor. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies and In Silico Profiling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds including this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.govresearchgate.net These models use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate the structural features of the molecules with their observed activities. nih.gov The resulting contour maps from these analyses can guide the design of new, more potent derivatives by highlighting regions where modifications to the molecular structure would be beneficial. researchgate.net In silico profiling, which includes the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, is another crucial computational step to assess the drug-likeness of the compound. pensoft.net
| Computational Method | Application to this compound |
| 3D-QSAR (CoMFA/CoMSIA) | Development of models to predict biological activity based on 3D structural properties. nih.govresearchgate.net |
| In Silico ADME Prediction | Evaluation of pharmacokinetic properties like absorption, distribution, metabolism, and excretion to assess drug-likeness. pensoft.net |
Development of Predictive Models for Chemical Behavior and Interactions
Predictive models based on computational methods are crucial for elucidating the structure-activity relationships of 1,2,4-triazole derivatives. These models help in understanding their chemical reactivity, stability, and potential interactions with biological targets.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of triazole systems. researchgate.netnih.gov By calculating various quantum chemical parameters, researchers can predict the molecule's behavior. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). E-HOMO is related to the electron-donating ability of a molecule, while E-LUMO indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net
Other calculated descriptors that help build these predictive models include electronegativity (χ), global hardness (η), global softness (σ), and the electrophilicity index (ω). researchgate.netnih.gov These parameters provide a quantitative basis for understanding how the molecule will interact with other chemical species, for instance, by predicting its tendency to act as a nucleophile or an electrophile. researchgate.net
Molecular Dynamics and Docking: Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict the interaction of a ligand with a receptor, such as an enzyme or protein. pensoft.netbohrium.com These methods are instrumental in drug discovery and design. For 1,2,4-triazole derivatives, molecular docking can predict the binding mode and affinity of the compound within the active site of a biological target. bohrium.comnih.gov These simulations can identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the molecule's biological activity. pensoft.net MD simulations further refine this by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability. pensoft.net
The following table summarizes key quantum chemical parameters that are typically calculated using DFT for 1,2,4-triazole derivatives to build predictive models of their behavior.
| Parameter | Symbol | Description | Predicted Insight |
| Highest Occupied Molecular Orbital Energy | E-HOMO | Energy of the outermost electron-filled orbital. | Indicates the tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Energy of the first vacant orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | The difference between E-LUMO and E-HOMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Electronegativity | χ | The power of an atom to attract electrons to itself. | Predicts the nature of chemical bonds and interactions. researchgate.net |
| Global Hardness | η | Resistance to change in electron distribution. | "Hard" molecules have a large energy gap, while "soft" molecules have a small gap. researchgate.netnih.gov |
| Global Softness | σ | The reciprocal of global hardness. | Measures the molecule's polarizability. researchgate.netnih.gov |
| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of the molecule. researchgate.net |
| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and the ability to form dipole-dipole interactions. researchgate.netpensoft.net |
Theoretical Insights into Coordination Properties with Transition Metals
The 1,2,4-triazole ring is an important pharmacophore due to its ability to coordinate with metal ions, which is a key feature in the mechanism of many metalloenzymes. nih.govnih.gov Theoretical studies provide a fundamental understanding of these coordination properties.
The nitrogen atoms of the 1,2,4-triazole ring act as Lewis bases, capable of donating their lone pair of electrons to form coordinate bonds with transition metal ions. nih.gov The specific nitrogen atom involved in coordination (N1, N2, or N4) can vary depending on the substituent and the reaction conditions. This coordination ability is central to the role of some triazole-based drugs, which act by inhibiting metalloenzymes through binding to the metal cofactor in the active site. nih.gov
Computational studies, including DFT and molecular docking, are used to explore these coordination behaviors. nih.govrsc.org Theoretical models can predict the geometry of the resulting metal complexes, which are often tetrahedral or octahedral. researchgate.net For instance, docking studies have shown that triazole derivatives can bind to the zinc ions in the active site of metallo-β-lactamases, with the triazole ring directly involved in zinc coordination. nih.gov
These theoretical insights help rationalize the inhibitory activity of triazole compounds and guide the design of new derivatives with enhanced affinity and selectivity for specific metal-containing targets. The stability of these complexes is enhanced by the formation of a five-membered chelate ring when the ligand can bind to the metal ion at multiple points. researchgate.net
The table below outlines the theoretical aspects of the coordination of 1,2,4-triazole moieties with transition metals.
| Property | Description | Theoretical Insight |
| Coordination Site | The specific atom(s) on the triazole ring that donate electrons to the metal ion. | The nitrogen atoms (N1, N2, N4) are the primary coordination sites. nih.gov |
| Metal-Ligand Bonding | The nature of the chemical bond formed between the triazole and the transition metal. | Primarily coordinate covalent bonds. DFT can calculate bond energies and lengths. |
| Complex Geometry | The three-dimensional arrangement of the ligand(s) around the central metal ion. | Theoretical calculations can predict geometries such as tetrahedral, square planar, or octahedral. researchgate.net |
| Coordination Mode | How the ligand binds to the metal (e.g., monodentate, bidentate/chelating). | The 1,2,4-triazole ring itself typically acts as a monodentate ligand. |
| Binding Interactions | The types of interactions stabilizing the metal complex. | Includes direct coordination to the metal and other non-covalent interactions like hydrogen bonds or hydrophobic interactions within a protein active site. nih.gov |
Advanced Research Applications of 1 4 Iodobenzyl 1h 1,2,4 Triazole
Applications in Materials Science
The inherent properties of the triazole ring, such as high thermal stability, chemical resistance, and specific electronic characteristics, are leveraged in materials science. nih.gov The 1-(4-iodobenzyl)-1H-1,2,4-triazole molecule serves as a functional monomer or precursor for a range of advanced materials.
The 1,2,4-triazole (B32235) moiety is a well-regarded building block for materials used in organic light-emitting devices (OLEDs) due to its electron-transporting capabilities and high thermal stability. nih.gov Polymers and small molecules incorporating triazole rings are investigated for use in various layers of OLEDs, including as host materials or as emissive components. researchgate.netresearchgate.net The compound this compound is a promising candidate as a monomer for creating polymers for these applications. The reactive carbon-iodine bond can be utilized in various metal-catalyzed polymerization reactions, such as Suzuki or Yamamoto cross-coupling, to form a conjugated polymer backbone. Such polymers could find use in polymer light-emitting diodes (PLEDs).
Research into related structures has demonstrated the potential of triazole-containing materials. For instance, tetrasubstituted pyrene (B120774) derivatives featuring 1-benzyl-1,2,3-triazole units exhibit strong blue fluorescence with high quantum yields, highlighting the favorable photophysical properties imparted by the benzyl-triazole combination. nih.gov The incorporation of the triazole heterocycle is crucial for tuning the electronic and photophysical properties of the final material. nih.govrsc.org
Table 1: Potential Polymerization Strategies and Properties for OLED Applications
| Polymerization Strategy | Role of this compound | Potential Polymer Properties | Target Application |
| Suzuki Polycondensation | Monomer (following boronation) | Conjugated polymer with defined bandgap | Emissive Layer (PLED) |
| Yamamoto Coupling | Monomer | Poly(aryl) backbone | Host or Electron Transport Layer |
| Side-chain Functionalization | Grafting moiety | Polymer with pendant triazole groups | Electron Transport Layer |
Triazole derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govcapes.gov.br Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. royalsocietypublishing.org The adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic triazole ring, which can interact with the vacant d-orbitals of the metal atoms. nih.govmdpi.com
The molecule this compound possesses all the necessary structural features for a potent corrosion inhibitor:
1,2,4-Triazole Ring: Contains three nitrogen atoms and π-electrons that serve as active centers for adsorption.
Benzyl (B1604629) Group: The aromatic ring provides an additional source of π-electrons, increasing the surface area of coverage and the strength of adsorption.
Iodine Atom: As a large, polarizable atom, it can further enhance the adsorption process onto the metal surface.
The adsorption of triazole inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer, and can involve both physical (electrostatic) and chemical (coordinative) interactions. royalsocietypublishing.orgnih.govresearchgate.netnih.gov Studies on various triazole derivatives have shown high inhibition efficiencies, often exceeding 90%. rsc.orgnih.gov For example, certain theophylline-triazole derivatives containing bromine and iodine substituents were found to exhibit chemisorption, a strong form of adsorption, on steel surfaces. royalsocietypublishing.org
Table 2: Research Findings on Corrosion Inhibition by Triazole Derivatives on Mild Steel in HCl
| Inhibitor | Concentration | Technique | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) | 1.0 x 10⁻³ M | EIS | 95.3 | Langmuir | nih.govrsc.org |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ M | EIS | 95.0 | Langmuir | nih.govrsc.org |
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1.0 x 10⁻³ M | Weight Loss | 91.1 | Langmuir | nih.gov |
| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1.0 x 10⁻³ M | Weight Loss | 94.0 | Langmuir | nih.gov |
EIS: Electrochemical Impedance Spectroscopy
The versatility of this compound extends to its use as a foundational element for creating complex macromolecules like ionic liquids and dendrimers.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they are explored as green solvents and electrolytes. researchgate.net Triazolium-based ILs are readily synthesized by the N-alkylation of a neutral triazole ring. researchgate.net Therefore, this compound can serve as a direct precursor to a triazolium ionic liquid. Reaction with an alkylating agent (e.g., an alkyl halide or sulfate) would yield a 1-(4-iodobenzyl)-4-alkyl-1,2,4-triazolium salt. These triazolium ILs are noted for their high stability, tunable properties, and in some cases, superior chemical stability under alkaline conditions compared to more common imidazolium (B1220033) ILs. rsc.orgacs.org The properties of the resulting IL can be finely tuned by varying the alkyl substituent and the counter-anion. researchgate.net
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. dntb.gov.ua "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) that forms a 1,2,3-triazole ring, is a cornerstone of modern dendrimer synthesis. nih.govresearchgate.net The this compound molecule is an ideal building block for dendrimer construction through other pathways. The reactive iodo- group can be converted into an azide (B81097) or an alkyne, enabling its participation in click chemistry to be attached to a dendrimer core or surface. Alternatively, the C-I bond can be used directly in other coupling reactions, such as Sonogashira or Suzuki couplings, to form the dendritic framework. nih.gov This allows the title compound to be used as an AB-type monomer, where the triazole nitrogen can be functionalized (A-type reaction) and the iodobenzyl group provides a site for another coupling reaction (B-type reaction), enabling stepwise dendritic growth.
Catalysis
The 1,2,4-triazole scaffold is central to the development of two major classes of catalysts: metal-free organocatalysts and ligands for transition metal complexes.
The most significant organocatalytic application of the 1,2,4-triazole scaffold is as a precursor to N-heterocyclic carbenes (NHCs). nih.govnih.gov By alkylating this compound, a 1,2,4-triazolium salt is formed. acs.orglookchem.com In the presence of a base, this salt can be deprotonated at the C5 position to generate a highly reactive triazol-5-ylidene, which is a type of NHC.
These triazolium-derived NHCs are powerful organocatalysts, particularly for reactions involving "umpolung" or the inversion of polarity of a carbonyl carbon. nih.gov The classic example is the benzoin (B196080) condensation, where an aldehyde is converted from an electrophile into a nucleophilic acyl anion equivalent. acs.orgbeilstein-journals.org The catalytic cycle begins with the nucleophilic attack of the NHC on an aldehyde, forming a pre-catalyst complex. A proton transfer then generates the key "Breslow intermediate," which is the active nucleophile that subsequently attacks a second aldehyde molecule to form the benzoin product. nih.govresearchgate.net Triazolium-derived NHCs have proven to be especially popular and effective for enantioselective benzoin transformations. d-nb.info
Table 3: Examples of NHC-Catalyzed Benzoin Condensation Using Triazolium Salt Precursors
| Aldehyde Substrate | Catalyst Precursor | Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | Chiral Triazolium Salt 11 | DBU | 98 | 83 | d-nb.info |
| Benzaldehyde | Pentafluorophenyl Triazolium Salt 15 | DBU | 90 | >99 | d-nb.info |
| 4-Methoxybenzaldehyde | Pyroglutamic Acid-derived Triazolium Salt 10 | DBU | 92 | 96 | d-nb.info |
| Furfural | Achiral Triazolium Pre-catalyst | DBU | 87 | N/A | nih.gov |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
The same N-heterocyclic carbenes derived from 1,2,4-triazolium salts are exceptional ligands for transition metals. nanox-toulouse.fr Their strong σ-donating ability forms robust bonds with metal centers like palladium, rhodium, platinum, and silver, leading to highly stable and active catalysts. acs.orgnih.govnih.gov
The compound this compound can be converted into an NHC precursor (a triazolium salt) which then coordinates to a metal. The resulting metal-NHC complex can be a highly efficient catalyst. For example, palladium-NHC complexes based on 1,2,4-triazoles have demonstrated excellent performance in Suzuki-Miyaura cross-coupling reactions, even under mild conditions in aqueous media. acs.orgnih.govscispace.com Similarly, chiral rhodium complexes bearing triazole-based NHC ligands are effective in asymmetric catalysis, such as C-H insertion reactions. nih.govnih.gov The stability and activity of these catalysts are often superior to those with traditional phosphine (B1218219) ligands. nih.gov
Table 4: Applications of Triazole-Based NHC-Metal Complexes in Catalysis
| Metal | Ligand Type | Reaction Type | Key Finding | Reference |
| Palladium(II) | 1,2,4-Triazole-based NHC | Suzuki-Miyaura Coupling | High activity for coupling aryl bromides in water. | nih.govscispace.com |
| Palladium(II) | Amino-functionalized 1,2,4-Triazole NHC | Suzuki-Miyaura Coupling | Chelate complex showed very promising performance. | acs.org |
| Rhodium(II) | Chiral 1-Sulfonyl-1,2,3-triazole derived carbene | Asymmetric C-H Insertion | Access to chiral N-sulfonylamines in high yield and enantioselectivity. | nih.gov |
| Rhodium(I) | Chiral 1,2,4-triazole derived NHC | Asymmetric Allylation | Chemo- and regioselective coupling of triazoles with alkynes. | nih.gov |
Agrochemical Research Applications
The 1,2,4-triazole nucleus is a cornerstone in the development of modern agrochemicals, with many commercial products used as fungicides, herbicides, and insecticides. nih.govresearchgate.netresearchgate.net Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of activity against various plant pathogens and pests. mdpi.commdpi.com Research into halogenated benzyl derivatives, including compounds structurally similar to this compound, aims to discover new agents with improved potency and selectivity.
Fungicidal Activity: The most prominent application of triazoles in agriculture is as fungicides. nih.gov They primarily act as sterol demethylation inhibitors (DMIs), targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.govresearchgate.net Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death. Studies on various 1,2,4-triazole derivatives have demonstrated potent activity against a wide range of phytopathogenic fungi. For instance, certain derivatives show significant inhibition of Sclerotinia sclerotiorum, Rhizoctonia solani, and Fusarium graminearum. nih.govrsc.org The introduction of halogenated phenyl or benzyl groups is a common strategy to enhance fungicidal effects. mdpi.comnih.gov For example, a derivative containing a 4-bromo-2-chlorophenoxy group exhibited broad-spectrum antifungal activity with low EC50 values against several pathogens. nih.gov
Herbicidal Activity: Research has also explored 1,2,4-triazole derivatives as potential herbicides. researchgate.netnih.gov These compounds can act as inhibitors of various plant enzymes, such as transketolase (TK). nih.gov A study on thioether-containing 1,2,4-triazole Schiff bases found that certain compounds provided excellent weed control. nih.gov Similarly, pyrimidyl-1,2,4-triazole derivatives incorporating an aryl sulfonyl moiety have shown promising herbicidal activity against both monocot and dicot weeds. researchgate.net
Insecticidal Activity: The 1,2,4-triazole scaffold has been incorporated into molecules designed as insecticides. researchgate.netmdpi.comresearchgate.net Studies have shown that derivatives can be effective against pests like Aphis gossypii (cotton aphid) and Plutella xylostella (diamondback moth). researchgate.net The structural features of the substituents on the triazole ring significantly influence the insecticidal activity. researchgate.net For example, coumarin-1,2,4-triazole hybrids have been investigated, with a derivative bearing a 3-bromophenyl group showing significant insecticidal potential, possibly by binding to glutamate-gated chloride channels. mdpi.com
Table 1: Agrochemical Activities of Representative 1,2,4-Triazole Derivatives
| Derivative Class | Target Organism/Weed | Mode of Action/Target | Reference |
| Phenoxy-Pyridinyl Triazoles | S. sclerotiorum, P. infestans, R. solani | CYP51 Inhibition | nih.gov |
| Triazole Schiff Bases | Various Weeds | Transketolase (TK) Inhibition | nih.gov |
| Pyrimidyl-Triazoles | Echinochloa crusgalli, Raphanus sativus | General Herbicidal | researchgate.net |
| Coumarin-Triazole Hybrids | Drosophila melanogaster | Glutamate-gated Chloride Channels (putative) | mdpi.com |
| Triazole-Amidine Hybrids | Aphis gossypii, Plutella xylostella | Neonicotinoid-like (putative) | researchgate.net |
Mechanistic Investigations of Molecular Interactions with Biomolecules in Vitro (excluding efficacy, dosage, clinical data)
Understanding how this compound and related compounds interact with biological macromolecules at a molecular level is crucial for rational drug and pesticide design. In vitro studies, often complemented by in silico molecular docking, reveal the specific binding modes and the resulting functional consequences for the target biomolecule.
The binding of 1,2,4-triazole derivatives to target enzymes is driven by a combination of interactions facilitated by its distinct chemical features. nih.govpensoft.net
Triazole Ring Interactions: The nitrogen atoms of the 1,2,4-triazole ring are key to its biological activity. They can act as hydrogen bond acceptors or donors, anchoring the molecule within the active site of a protein. pensoft.netpensoft.net A critical interaction for many triazole fungicides and metallo-β-lactamase inhibitors is the coordination of one of the nitrogen atoms with a metal ion in the enzyme's active site. nih.govnih.gov In CYP51 enzymes, this involves coordination with the heme iron atom, which blocks the enzyme's catalytic function. nih.govresearchgate.net In metallo-β-lactamases like VIM-2, the triazole ring is suggested to engage in zinc coordination. nih.gov
Benzyl Moiety Interactions: The benzyl group, and its substituents, typically engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. nih.govnih.gov Molecular docking studies of a closely related analog, 3-(4-bromophenyl)-6,7-dihydro-5H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govthiazine, showed that the bromophenyl group makes hydrophobic contacts with residues such as Phe61 and Tyr67 in the active site of VIM-2 metallo-β-lactamase. nih.gov Similarly, docking of other triazole derivatives into the active site of tankyrase revealed interactions with various hydrophobic residues. nih.gov The iodine atom on the 4-iodobenzyl group can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.
Table 2: In Silico Binding Interactions of Analogous 1,2,4-Triazole Derivatives with Biomolecular Targets
| Compound/Analog Class | Target Enzyme | Key Interacting Residues | Types of Interactions | Reference |
| 3-(4-Bromophenyl) Triazolo-Thiazine | VIM-2 Metallo-β-Lactamase | Phe61, Tyr67, Zn²⁺ ion | Hydrophobic, Zinc Coordination | nih.gov |
| Triazole-Uracil Hybrids | VEGFR-2 Kinase | Cys919, Asp1046, Lys868 | Hydrogen Bonding, π-Alkyl Interactions | nih.gov |
| Oxime Ether Triazoles | FgCYP51 | Heme Iron, various residues | Coordination, Hydrogen Bonding, Stacking | rsc.org |
| 1,2,4-Triazole Tankyrase Inhibitors | Tankyrase 2 (TNKS2) | Gly, Asp, Phe | Hydrogen Bonding, Hydrophobic | nih.gov |
The binding of a small molecule ligand, such as this compound, to a protein is often not a simple lock-and-key process. It can involve an "induced fit," where the protein undergoes conformational changes to better accommodate the ligand.
Molecular dynamics (MD) simulations are a powerful tool used to study these dynamic changes. pensoft.netresearchgate.net Such simulations on complexes of 1,2,4-triazole derivatives with their target enzymes have been used to assess the stability of the binding pose and the flexibility of both the ligand and the protein. pensoft.net The results can indicate whether the ligand remains stably bound in its initial docked conformation or if it induces shifts in the protein structure.
Studies on metallo-β-lactamase inhibitors have highlighted the importance of interactions with flexible loops within the enzyme's active site. nih.gov For instance, the binding of a triazole derivative to the flexible L1 loop containing residues Phe61 and Tyr67 in VIM-2 suggests that the ligand stabilizes a specific conformation of this loop, which is crucial for inhibition. nih.gov Similarly, the design of conformationally restricted triazole derivatives, where the molecule's flexibility is intentionally limited, is a strategy used to improve binding affinity by reducing the entropic penalty of binding and pre-organizing the molecule into an active conformation. nih.govnih.gov The binding of a ligand can cause subtle yet significant changes, such as the wrinkling and denting observed on the surface of fungal mycelia upon treatment with a triazole fungicide, which reflects underlying structural disorganization originating from enzyme inhibition. rsc.org
Q & A
Q. How to mitigate iodine loss during high-temperature reactions?
- Methodological Answer : Use inert atmospheres (N₂/Ar) and avoid prolonged heating >120°C. Incorporate iodine scavengers (e.g., CuI) to stabilize the iodobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
